2,2-Dimethylcyclopropanecarboxamide CAS number
2,2-Dimethylcyclopropanecarboxamide CAS number
An In-Depth Technical Guide to 2,2-Dimethylcyclopropanecarboxamide and Its Stereoisomers
Authored by: A Senior Application Scientist
Introduction
2,2-Dimethylcyclopropanecarboxamide is a versatile chemical intermediate characterized by a strained three-membered cyclopropane ring with gem-dimethyl substitution. This structural motif imparts unique chemical properties and stereochemical considerations that are of significant interest in organic synthesis and medicinal chemistry. The presence of a chiral center at the C1 position of the cyclopropane ring means this compound exists as a racemic mixture and as individual enantiomers, each with distinct biological activities and applications. This guide provides a comprehensive overview of the racemic mixture and its constituent enantiomers, focusing on their synthesis, properties, and applications, particularly within the realm of drug development.
The cyclopropane ring, with its inherent three-dimensionality and conformational rigidity, has become an increasingly prevalent scaffold in modern drug discovery.[1] It can offer improvements in metabolic stability, target binding potency, and membrane permeability, making cyclopropane-containing building blocks like 2,2-dimethylcyclopropanecarboxamide highly valuable to researchers and drug development professionals.[1]
Chemical Identity and Physicochemical Properties
A critical aspect of 2,2-Dimethylcyclopropanecarboxamide is its stereochemistry. It is essential to distinguish between the racemic mixture and the individual enantiomers, as they have different CAS numbers and applications.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,2-Dimethylcyclopropanecarboxamide (Racemic) | 1759-55-3[2][3] | C6H11NO[2][3] | 113.16[2][3] | Not specified | Not specified |
| (S)-(+)-2,2-Dimethylcyclopropanecarboxamide | 75885-58-4[4][5] | C6H11NO[6][4] | 113.16[6][4] | 135 - 140[6] | White or off-white crystalline powder[6] |
| (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide | 106462-18-4 | C6H11NO[7] | 113.16[7] | 135 - 139[7] | Solid[7] |
Visualization of Stereoisomers
The relationship between the racemic mixture and its enantiomers is fundamental to understanding its chemistry.
Caption: Relationship between racemic 2,2-Dimethylcyclopropanecarboxamide and its enantiomers.
Synthesis of 2,2-Dimethylcyclopropanecarboxamide
The synthesis of 2,2-dimethylcyclopropanecarboxamide can be approached through various routes, with the choice of method often depending on whether the racemic mixture or a specific enantiomer is desired.
Racemic Synthesis
A common route to the racemic mixture involves the cyclopropanation of an appropriate alkene followed by conversion of a functional group to the carboxamide. For instance, the synthesis of the precursor, 2,2-dimethylcyclopropane carboxylic acid, can be achieved via esterification, cyclopropanation, and hydrolysis of 2-methylbutenoic acid.[8]
Enantioselective Synthesis and Chiral Resolution
For applications in drug development, obtaining enantiomerically pure forms is often crucial. This can be achieved through asymmetric synthesis or chiral resolution of the racemic mixture.
Asymmetric Synthesis
Asymmetric cyclopropanation reactions can be employed to directly synthesize an enantiomerically enriched form of the carboxylic acid precursor.[8] However, these methods can be expensive due to the use of chiral catalysts.[9]
Chiral Resolution
A widely used method for separating the enantiomers is chiral resolution. This typically involves reacting the racemic carboxylic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.[8]
Biocatalysis
Biocatalytic methods offer a green and highly selective alternative for obtaining the desired enantiomer.[9] For example, specific microbial enzymes can selectively hydrolyze one enantiomer of the racemic amide, allowing for the separation of the unreacted enantiomer.[10] Lipases, such as Novozym 435, have shown high enantioselectivity in the asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate to produce the (S)-(+)-carboxylic acid.[8][11]
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of enantiomerically pure 2,2-Dimethylcyclopropanecarboxamide.
Caption: Generalized synthetic pathway to enantiomers of 2,2-Dimethylcyclopropanecarboxamide.
Applications in Drug Development
The primary application of enantiomerically pure 2,2-Dimethylcyclopropanecarboxamide is as a key intermediate in the synthesis of pharmaceuticals.
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide
The (S)-(+)-enantiomer is a crucial building block for the synthesis of Cilastatin.[9][10] Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with the carbapenem antibiotic imipenem to prevent its degradation in the kidneys.[8][10]
This enantiomer is also utilized in the preparation of (Z)-2-(acylamino)-3-substituted propenoic acids, which act as inhibitors of the mammalian β-lactamase renal dipeptidase.[2][5][12] Its unique structural properties make it a valuable component in the development of analgesics and anti-inflammatory drugs, potentially enhancing their efficacy and reducing side effects.[6]
Other Applications
Beyond pharmaceuticals, 2,2-Dimethylcyclopropanecarboxamide and its derivatives have applications in:
-
Agrochemicals: It serves as a building block for herbicides and pesticides.[6]
-
Flavor and Fragrance Industry: It is used in the synthesis of flavoring agents and fragrances.[6]
-
Material Science: Its unique properties are being explored in the development of new materials.[6]
Safety and Handling
2,2-Dimethylcyclopropanecarboxamide is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][13]
Recommended Safety Precautions
-
Handling: Work in a well-ventilated area, preferably under a chemical fume hood.[14] Avoid breathing dust, fumes, and vapors.[2] Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
-
First Aid:
-
Inhalation: Move the person to fresh air.[14]
-
Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Rinse mouth and seek medical attention.
-
Conclusion
2,2-Dimethylcyclopropanecarboxamide, particularly its (S)-(+)-enantiomer, is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its unique cyclopropane structure contributes to the desirable properties of the active pharmaceutical ingredients it is used to synthesize. A thorough understanding of its stereochemistry, synthesis, and handling is essential for researchers and professionals in organic synthesis and drug development. The ongoing exploration of biocatalytic routes for its synthesis highlights a commitment to developing more sustainable and efficient chemical processes.
References
-
(S)-(+)-2,2-Dimethyl Cyclopropane Carboxamide - ChemBK. (URL: [Link])
-
Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin - Science & Technology Review. (URL: [Link])
-
(S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem. (URL: [Link])
-
2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 574717 - PubChem. (URL: [Link])
- CN101735099B - Synthesizing method of S-(+)
-
GHS 11 (Rev.11) SDS Word 下载CAS: 106462-18-4 Name: (R)-2,2-Dimethylcyclopropane-1-carboxamide - XiXisys. (URL: [Link])
-
Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchGate. (URL: [Link])
-
Method for recovering ligand in asymmetric synthesis of S-(+)-2,2-dimethyl cyclopropanecarboxylic acid - Patsnap Eureka. (URL: [Link])
- CN101597626A - Method for preparing (S)-(+)
-
The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - European Journal of Medicinal Chemistry. (URL: [Link])
-
N,N-Dimethylcyclopropanecarboxamide | C6H11NO | CID 140273 - PubChem. (URL: [Link])
Sources
- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE price,buy 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE - chemicalbook [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide 97 106462-18-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. kjdb.org [kjdb.org]
- 10. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 11. CN101597626A - Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis - Google Patents [patents.google.com]
- 12. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide | 75885-58-4 [chemicalbook.com]
- 13. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemicea.com [chemicea.com]
- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 106462-18-4 Name: (R)-2,2-Dimethylcyclopropane-1-carboxamide [xixisys.com]
